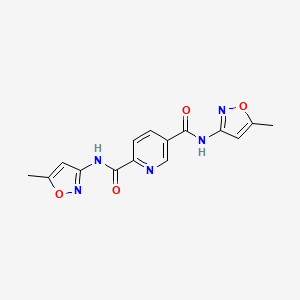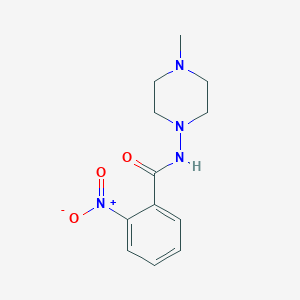![molecular formula C19H18N4O2 B5806836 N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)
N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. MMB-2201 is a designer drug that has been developed as a substitute for natural cannabinoids, such as THC.
Mechanism of Action
N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When this compound binds to these receptors, it produces a range of effects, including analgesia, sedation, and appetite stimulation. This compound also has an effect on the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, which are similar to those produced by natural cannabinoids. These effects include analgesia, sedation, and appetite stimulation. This compound has also been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, and produces similar effects to natural cannabinoids, such as THC. This compound is also relatively easy to synthesize, which makes it a cost-effective option for research purposes. However, there are also limitations to the use of this compound in lab experiments. It is a designer drug, which means that its effects and safety profile are not well understood. There is also a risk of abuse and dependence, which could affect the validity of research results.
Future Directions
There are several future directions for research on N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors, which could have fewer side effects and a better safety profile. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, such as this compound, in the treatment of various medical conditions.
Synthesis Methods
The synthesis of N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide involves several steps. The starting material is 4-methylbenzoyl chloride, which is reacted with 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid to form 4-methylbenzoyl-3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is then reacted with methylamine to form N-methyl-4-methylbenzoyl-3-amino-1-methyl-1H-pyrazole-4-carboxamide. Finally, this compound is reacted with phenylacetyl chloride to form the desired product, this compound.
Scientific Research Applications
N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for CB1 and CB2 receptors, and to produce similar effects to natural cannabinoids, such as THC. This compound has been used to study the role of the endocannabinoid system in various physiological processes, such as pain, inflammation, and appetite regulation.
properties
IUPAC Name |
N-methyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-8-10-14(11-9-13)18(24)22-17-16(19(25)20-2)12-21-23(17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWIXGWGIHAPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)






![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)


![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)